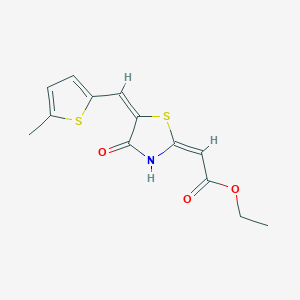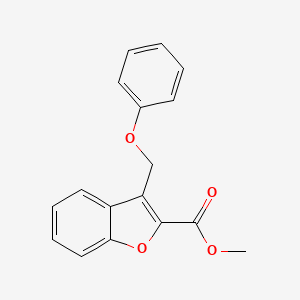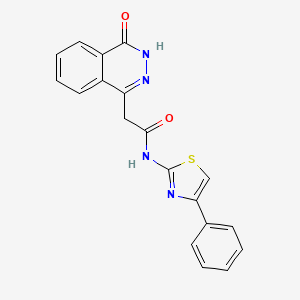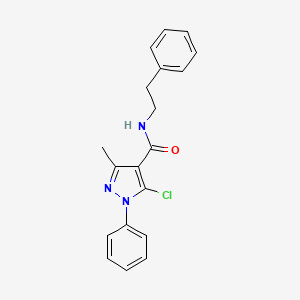
5-Chloro-3-methyl-N-phenethyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its pyrazole core, which is substituted with a phenyl group, a chloro group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-639009 typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Industrial Production Methods
Industrial production of WAY-639009 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
WAY-639009 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
WAY-639009 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-639009 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
WAY-639009 can be compared with other pyrazole derivatives, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the N-(2-phenylethyl) group.
3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the chloro group.
1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks both the chloro and methyl groups.
The uniqueness of WAY-639009 lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18ClN3O |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClN3O/c1-14-17(18(20)23(22-14)16-10-6-3-7-11-16)19(24)21-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24) |
InChI Key |
VVYFDLRZKXLYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCCC2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


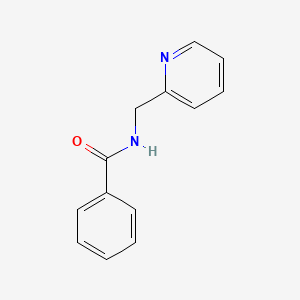
![5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B10815835.png)

![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)

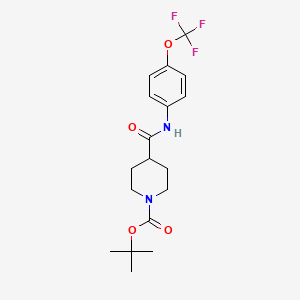
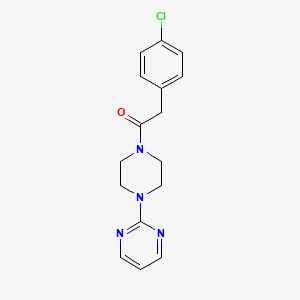
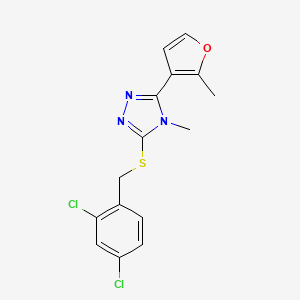
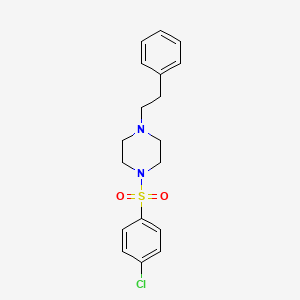
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
